molecular formula C9H9NO4 B2374539 2-nitroethyl Benzoate CAS No. 40789-79-5

2-nitroethyl Benzoate

Cat. No.: B2374539
CAS No.: 40789-79-5
M. Wt: 195.174
InChI Key: LGUHWEZQUSOAKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Nitroethyl Benzoate is a chemical compound with the molecular formula C9H9NO4 . It has a molecular weight of 195.17 g/mol . The compound appears as a white to yellow solid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H9NO4/c11-9(14-7-6-10(12)13)8-4-2-1-3-5-8/h1-5H,6-7H2 . The Canonical SMILES representation is C1=CC=C(C=C1)C(=O)OCCN+[O-] .


Chemical Reactions Analysis

The decomposition reaction of this compound (NEB) yielding nitroethylene and benzoic acid has been studied within the Molecular Electron Density Theory (MEDT) using DFT methods at the B3LYP/6-31G(d) computational level . This decomposition reaction takes place through a one-step mechanism .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 195.17 g/mol . It has a XLogP3 of 2.1, indicating its partition coefficient between octanol and water . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has 4 rotatable bonds . Its exact mass and monoisotopic mass are both 195.05315777 g/mol . The topological polar surface area is 72.1 Ų .

Scientific Research Applications

Decomposition Mechanism

  • Decomposition Reaction : The decomposition reaction of nitroethyl benzoate (NEB) yielding nitroethylene and benzoic acid has been analyzed using Molecular Electron Density Theory (MEDT) and Density Functional Theory (DFT) methods. This decomposition reaction proceeds through a one-step mechanism and involves the synchronous rupture of O–C and C–H single bonds of NEB. The reaction is categorized as pseudocyclic, indicating a non-concerted nature (Kącka‐Zych et al., 2017).

Catalysts for Decomposition

  • Novel Catalysts : Research has shown that triethylsulfonium and triethylphosphonium cations can act as catalysts for the decomposition of nitroethyl benzoates. These catalysts lead to a faster and more polar mechanism compared to the uncatalyzed process (Kącka & Jasiński, 2017).
  • Fluorinated Lewis Acid Catalyst : Another study explored the impact of fluorinated Lewis acid catalysts (like BH3 and BF3) on the decomposition mechanism of nitroethyl benzoates. These catalysts also facilitate faster reactions, with BF3 specifically altering the reaction from a one-step mechanism to a two-step one involving a zwitterionic intermediate (Kącka, Domingo, & Jasiński, 2017).

Fluorescent Chemodosimeters

  • Detection of Nitroxyl (HNO) : A study reported the use of 2-(diphenylphosphino)benzoate-caged compounds for the rapid and sensitive detection of nitroxyl (HNO) in living cells. These compounds demonstrate high selectivity and are useful for investigating the functions and mechanisms of HNO in biological systems (Liu et al., 2015).

Microextraction and Solubilization

  • Dispersive Liquid–Liquid Microextraction : Methyl benzoate, related to nitroethyl benzoate, has been utilized as a non-halogenated solvent for dispersive liquid–liquid microextraction (DLLME). It's effective in extracting various elements, suggesting potential applications for nitroethyl benzoate in similar processes (Kagaya & Yoshimori, 2012).
  • Hydrotropic Solubilization : Sodium benzoate, a compound related to nitroethyl benzoate, has been used as a hydrotropic agent to enhance the solubility of poorly water-soluble drugs. This technique could potentially be adapted for nitroethyl benzoate in pharmaceutical analyses (Maheshwari, Chaturvedi, & Jain, 2007).

Miscellaneous Applications

  • Spectral Studies and Optoelectronics : 2-Nitroaryl benzoates, including derivatives of nitroethyl benzoate, have been synthesized and characterized for potential use in optoelectronic devices. Their unique properties, such as transparency in the visible region and suitable band gaps, make them candidates for novel optoelectronic materials (Periyasamy, Jebas, & Thailampillai, 2007).

Mechanism of Action

Target of Action

It’s known that the compound undergoes decomposition reactions

Mode of Action

The mode of action of 2-nitroethyl benzoate is primarily through its decomposition. The molecular mechanism of the decomposition reaction of this compound has been studied within the Molecular Electron Density Theory (MEDT) using DFT methods . This decomposition reaction takes place through a one-step mechanism . The reaction begins through the synchronous rupture of the O–C and C–H single bonds of this compound . Interestingly, while the rupture of the O–C single bond takes place heterolytically, that of the C5–H6 one takes place homolytically, yielding the formation of a pseudoradical hydrogen atom .

Biochemical Pathways

The decomposition of this compound could potentially affect various biochemical pathways. It’s worth noting that benzoate, a potential product of the decomposition of this compound, is known to be metabolized by microbes in the human gut . This metabolism involves the conversion of benzoate to catechol, which is further degraded to cis, cis-muconate or 2-hydroxymuconic semialdehyde .

Pharmacokinetics

It’s known that the compound is a white to yellow solid

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its decomposition. The decomposition of this compound yields nitroethylene and benzoic acid . The formation of the C–C double bond present in nitroethylene takes place at the end of the reaction . .

Action Environment

The action environment of this compound can influence its action, efficacy, and stability. For instance, the decomposition reaction of this compound in the presence of 1,3-dimethylimidazolium cation takes place much faster than in the case of the non-catalyzed process . Additionally, the compound is known to be water-soluble, and may spread in water systems . .

Biochemical Analysis

Biochemical Properties

It is known that the compound can undergo decomposition reactions . The exact enzymes, proteins, and other biomolecules it interacts with are yet to be identified.

Cellular Effects

It is known that benzoic acid, a related compound, can have effects on cells

Molecular Mechanism

The molecular mechanism of 2-Nitroethyl Benzoate involves a one-step decomposition reaction, yielding nitroethylene and benzoic acid . This reaction begins with the synchronous rupture of the O–C and C–H single bonds of this compound .

Temporal Effects in Laboratory Settings

It is known that the compound is stable at +4°C

Dosage Effects in Animal Models

There is currently no available data on the effects of different dosages of this compound in animal models. It is known that animal models play a crucial role in advancing biomedical research, especially in the field of drug therapy .

Metabolic Pathways

It is known that benzoate, a related compound, can be metabolized by gut microbes . It is possible that this compound could be involved in similar metabolic pathways.

Subcellular Localization

It is known that many RNA binding proteins, which serve multiple functions within the cell, can control the subcellular localization of various compounds . It is possible that similar mechanisms could control the subcellular localization of this compound.

Properties

IUPAC Name

2-nitroethyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c11-9(14-7-6-10(12)13)8-4-2-1-3-5-8/h1-5H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGUHWEZQUSOAKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.